
3,4-Dicaffeoylquinic acid
Overview
Description
3,4-Dicaffeoylquinic acid, also known as Isochlorogenic acid C, is a naturally occurring polyphenolic compound. It is an ester composed of quinic acid and two caffeoyl acid moieties. This compound is found in various medicinal plants such as Gynura divaricata and Laggera alata . It is known for its potent antioxidant, anti-inflammatory, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Dicaffeoylquinic acid can be synthesized through the esterification of caffeic acid and quinic acid. The reaction typically involves the use of catalysts such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction is carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources. Plants like Gynura divaricata and Laggera alata are harvested, and the compound is extracted using solvents such as methanol or ethanol. The extract is then purified using techniques like high-performance liquid chromatography (HPLC) to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dicaffeoylquinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo substitution reactions where the caffeoyl groups are replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Substituted caffeoylquinic acids.
Scientific Research Applications
Neuroprotection
Research has demonstrated that 3,4-dicaffeoylquinic acid may exert neuroprotective effects, particularly in the context of neurodegenerative diseases such as Parkinson's disease. A study highlighted its ability to modulate the PI3K and ERK signaling pathways, which are crucial for neuronal survival and function. This suggests a therapeutic potential for neuroprotection against oxidative stress and inflammation associated with neurodegenerative disorders .
Antioxidant and Anti-inflammatory Properties
This compound exhibits significant antioxidant and anti-inflammatory activities. Extracts from Merremia umbellata containing this compound have shown promise in treating inflammatory conditions. The compound's antioxidant properties contribute to its potential use in natural therapies aimed at reducing oxidative damage and inflammation .
Hypoglycemic Effects
Recent studies have explored the hypoglycemic effects of this compound in managing type 2 diabetes. Utilizing network pharmacology and transcriptomics, researchers found that this compound can influence glucose metabolism pathways, indicating its potential as a therapeutic agent for diabetes management .
Antiviral Activity
This compound has been identified as an effective inhibitor of enterovirus A71 (EV-A71), which can cause severe neurological complications. It disrupts the viral entry process by targeting specific residues on the viral particle, thus preventing attachment to host cells. This mechanism of action highlights its potential for developing antiviral therapies .
Cosmetic Applications
In the cosmetic industry, this compound is being explored for its skin-protective properties. Studies indicate that it can scavenge reactive oxygen species induced by UV radiation, thereby reducing DNA damage and lipid peroxidation in skin cells. This positions the compound as a valuable ingredient in formulations aimed at protecting skin from environmental stressors .
Molecular Docking Studies
Molecular docking studies involving this compound have been conducted to identify its interactions with various biological targets, including PPARγ (Peroxisome proliferator-activated receptor gamma). This research is pivotal for drug discovery processes aimed at leveraging natural compounds for therapeutic development .
Screening Natural Antioxidants
The compound's effectiveness in screening natural antioxidants has been documented, demonstrating its utility in analytical methods for identifying bioactive compounds in various botanical extracts. This application is crucial for advancing research in natural product chemistry .
Case Studies and Research Findings
Study | Focus | Findings |
---|---|---|
Zhang et al., 2024 | Neuroprotection | Modulates PI3K and ERK pathways; potential in Parkinson's disease management |
Lee et al., 2023 | Antioxidant Activity | Significant anti-inflammatory effects; therapeutic potential in inflammatory conditions |
He et al., 2024 | Diabetes | Shows hypoglycemic effects via network pharmacology |
Ilex kaushue Study | Antiviral Activity | Inhibits EV-A71 by disrupting viral attachment to host cells |
Cosmetic Research | Skin Protection | Scavenges reactive oxygen species; reduces DNA damage from UV exposure |
Mechanism of Action
3,4-Dicaffeoylquinic acid exerts its effects through various molecular mechanisms:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: It inhibits the activation of nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, reducing the production of pro-inflammatory cytokines.
Antiviral Activity: It inhibits viral replication by interfering with viral enzymes and blocking viral entry into host cells.
Comparison with Similar Compounds
3,4-Dicaffeoylquinic acid is part of a group of compounds known as dicaffeoylquinic acids. Similar compounds include:
- 1,3-Dicaffeoylquinic acid
- 1,4-Dicaffeoylquinic acid
- 1,5-Dicaffeoylquinic acid
- This compound
- 3,5-Dicaffeoylquinic acid
Uniqueness: this compound is unique due to its specific arrangement of caffeoyl groups, which contributes to its distinct biological activities. It has shown stronger inhibitory effects on certain enzymes and pathways compared to other dicaffeoylquinic acids .
Biological Activity
3,4-Dicaffeoylquinic acid (3,4-DCQA) is a prominent bioactive compound belonging to the family of dicaffeoylquinic acids. Its biological activities have garnered significant attention due to its potential therapeutic applications, particularly in the fields of oncology, virology, and dermatology. This article provides a comprehensive overview of the biological activities of 3,4-DCQA, supported by recent research findings and case studies.
Chemical Structure and Metabolism
3,4-DCQA is characterized by two caffeoyl groups esterified to a quinic acid backbone. The compound undergoes extensive metabolism in vivo, primarily through hydrolysis and conjugation processes. A study using ultra-high performance liquid chromatography (UHPLC) identified 67 metabolites of 3,4-DCQA in rat plasma, urine, and tissues after administration of 200 mg/kg . Major metabolic pathways include:
- Hydrolysis
- Methylation
- Glucuronidation
- Sulfate conjugation
These metabolic transformations suggest that 3,4-DCQA may exert its biological effects through both parent compound activity and its metabolites.
Antioxidant Activity
3,4-DCQA exhibits significant antioxidant properties. In vitro studies have demonstrated its ability to scavenge reactive oxygen species (ROS) generated by hydrogen peroxide (H2O2) and UV radiation. Research involving human keratinocyte cell lines (HaCaT) indicated that 3,4-DCQA effectively reduced oxidative stress markers and protected against UVB-induced DNA damage and lipid peroxidation .
Anti-inflammatory Effects
The compound has been shown to possess anti-inflammatory properties. In various models, including those simulating inflammation induced by lipopolysaccharides (LPS), 3,4-DCQA significantly inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 . This suggests its potential utility in treating inflammatory disorders.
Antimicrobial Activity
3,4-DCQA displays antimicrobial effects against a range of pathogens. A study highlighted its inhibitory action against enterovirus A71 (EV-A71), which is associated with hand-foot-and-mouth disease. The compound was found to disrupt the initial phase of viral infection by targeting viral particles and preventing their attachment to host cells . This mechanism suggests a promising avenue for developing antiviral therapies.
Anticancer Potential
Research indicates that 3,4-DCQA may have anticancer properties. It has been shown to induce apoptosis in various cancer cell lines by activating intrinsic apoptotic pathways and inhibiting cell proliferation . The compound's ability to modulate signaling pathways involved in cancer progression positions it as a candidate for further investigation in cancer therapeutics.
Pharmacological Profile Summary
The following table summarizes the key biological activities of this compound:
Activity | Description |
---|---|
Antioxidant | Scavenges ROS; protects against oxidative stress and UV-induced damage |
Anti-inflammatory | Reduces levels of pro-inflammatory cytokines |
Antimicrobial | Inhibits EV-A71 by disrupting viral attachment |
Anticancer | Induces apoptosis in cancer cells; inhibits proliferation |
Metabolic Effects | Undergoes extensive metabolism leading to multiple active metabolites |
Case Studies and Clinical Implications
- Skin Protection : A clinical study demonstrated that formulations containing 3,4-DCQA could protect human skin cells from oxidative damage caused by UV exposure .
- Viral Infections : Preclinical trials indicated that 3,4-DCQA significantly reduced viral load in models infected with EV-A71, suggesting its potential as a therapeutic agent against viral infections .
Q & A
Basic Research Questions
Q. How is 3,4-Dicaffeoylquinic acid identified and differentiated from its isomers in plant extracts?
- Methodological Approach : Use high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) to separate and identify isomers based on retention times and fragmentation patterns. For example, this compound (3,4-diCQA) can be distinguished from 3,5-diCQA and 4,5-diCQA using negative ion mode MS/MS, which reveals distinct fragmentation pathways . Thin-layer chromatography (TLC) with specific RF values (e.g., RF = 0.25 for 3,4-diCQA) also aids preliminary identification .
Q. What are the primary biological activities of this compound in vitro?
- Key Activities :
- Antioxidant : Demonstrates ferric reducing activity (EC50 = 2.18 µg/ml), DPPH scavenging (EC50 = 68.91 µg/ml), and β-carotene bleaching (EC50 = 23.85 µg/ml) .
- Antidiabetic : Inhibits α-glucosidase (EC50 = 241.80 µg/ml), a key enzyme in carbohydrate digestion .
- Anticancer : Induces apoptosis in NCI-H23 lung adenocarcinoma cells (EC50 = 3.26 µg/ml) via DNA fragmentation .
Q. How is this compound isolated from natural sources?
- Extraction Protocol : Use methanol or ethanol (70–80%) for polar solvent extraction, followed by liquid-liquid partitioning and column chromatography. For example, Gynura divaricata extracts yield 0.67 mg/g of 3,4-diCQA after HPLC-DAD purification . Stability during extraction is critical, as ultrasonic treatment parameters (e.g., solvent polarity, temperature ≤40°C) influence degradation rates .
Advanced Research Questions
Q. What experimental strategies address contradictions in reported α-glucosidase inhibitory activity across studies?
- Analytical Considerations : Variability in EC50 values (e.g., 241.80 µg/ml vs. lower values in other studies) may arise from differences in:
- Enzyme sources : Yeast vs. mammalian α-glucosidase assays .
- Compound purity : Degradation during extraction (e.g., isomerization under heat or acidic conditions) .
- Assay interference : Co-extracted phenolics in crude extracts may synergize or antagonize effects .
Q. How does this compound exert multi-target effects in inflammatory and viral models?
- Anti-inflammatory : Reduces NF-κB activation and TNF-α release in immune cells, as observed in Brazilian propolis studies .
- Antiviral : Enhances TRAIL-mediated viral clearance, a mechanism distinct from direct viral inhibition .
- Experimental Design : Use gene knockout models (e.g., TRAIL-deficient mice) or siRNA silencing to validate pathways .
Q. What methodologies improve the stability of this compound in synthetic or extracted preparations?
- Stability Optimization :
- Solvent selection : Aqueous buffers (pH 5–7) minimize hydrolysis compared to organic solvents .
- Temperature control : Storage at -80°C in lyophilized form preserves integrity for >1 year .
- Ultrasonic extraction : Limit duty cycles to ≤50% and probe immersion depth to ≥2 cm to reduce thermal degradation .
Q. How do structural modifications of this compound influence its bioactivity?
- Structure-Activity Relationship (SAR) :
- Methylation of the quinic acid core (e.g., methyl 3,4-diCQA) enhances α-glucosidase inhibition compared to the parent compound .
- Succinyl derivatives (e.g., 3,5-dicaffeoyl-4-succinylquinic acid) show increased antioxidant capacity due to additional carboxyl groups .
Q. What in vivo models validate the hepatoprotective and antidiabetic effects of this compound?
- Type 2 Diabetes : In diabetic mice, 3,4-diCQA reduces pancreatic apoptosis and improves insulin sensitivity via PTP1B inhibition (IC50 = 12.5 µM) .
- Hepatoprotection : Low toxicity in Galleria mellonella larvae supports safety at antifungal doses .
- Dosing : Oral administration at 50–100 mg/kg/day in murine models shows efficacy without hepatotoxicity .
Properties
IUPAC Name |
(1R,3R,4S,5R)-3,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-dihydroxycyclohexane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(31)36-20-12-25(35,24(33)34)11-19(30)23(20)37-22(32)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-30,35H,11-12H2,(H,33,34)/b7-3+,8-4+/t19-,20-,23+,25-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFCLZKMFXSILNL-RVXRWRFUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@@H](C[C@]1(C(=O)O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 4,5-Di-O-caffeoylquinic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030707 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
89886-30-6, 57378-72-0 | |
Record name | 3,4-Dicaffeoylquinic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089886306 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-DICAFFEOYLQUINIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E57A0DKE0B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 4,5-Di-O-caffeoylquinic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030707 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
140 °C | |
Record name | 4,5-Di-O-caffeoylquinic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030707 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.